molecular formula C16H18N2O3 B6368966 4-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95% CAS No. 1261982-59-5

4-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368966
CAS RN: 1261982-59-5
M. Wt: 286.33 g/mol
InChI Key: XZQOAUFBZWZFJA-UHFFFAOYSA-N
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Description

4-(3-BOC-Aminophenyl)-2-hydroxypyridine (4-(3-BOC-AP)-2-HOP) is an organic compound with a molecular formula of C10H13NO3. It is a derivative of the amino acid tyrosine and is used in a variety of scientific research applications. 4-(3-BOC-AP)-2-HOP is a highly versatile compound, with a wide range of applications in scientific research, ranging from biochemical and physiological effects to laboratory experiments.

Scientific Research Applications

4-(3-BOC-AP)-2-HOP has a wide range of applications in scientific research, including biochemical and physiological effects, laboratory experiments, and drug development. 4-(3-BOC-AP)-2-HOP has been used in studies of enzyme-catalyzed reactions, protein-ligand interactions, and drug-target interactions. It has also been used as a substrate in enzyme assays and as an inhibitor of enzymes. Additionally, 4-(3-BOC-AP)-2-HOP has been used in studies of the biochemical and physiological effects of drugs, such as the effects of opioid agonists and antagonists on the central nervous system.

Mechanism of Action

The mechanism of action of 4-(3-BOC-AP)-2-HOP is not well understood. However, it is believed that 4-(3-BOC-AP)-2-HOP acts as an inhibitor of enzymes, such as tyrosine kinase and cyclooxygenase-2. It has also been suggested that 4-(3-BOC-AP)-2-HOP may act as an agonist of G-protein coupled receptors, and may modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-AP)-2-HOP are not well understood. However, some studies have suggested that 4-(3-BOC-AP)-2-HOP may have anti-inflammatory and analgesic effects. Additionally, 4-(3-BOC-AP)-2-HOP has been shown to have anti-tumor activity in animal models.

Advantages and Limitations for Lab Experiments

4-(3-BOC-AP)-2-HOP has several advantages when used in laboratory experiments. It is a highly versatile compound that can be used in a variety of scientific research applications. Additionally, 4-(3-BOC-AP)-2-HOP is relatively easy to synthesize and does not require additional purification steps. However, there are some limitations to using 4-(3-BOC-AP)-2-HOP in laboratory experiments. It is not well understood how 4-(3-BOC-AP)-2-HOP interacts with proteins and enzymes, and its effects on the biochemical and physiological processes of the body are not well understood.

Future Directions

There are several potential future directions for 4-(3-BOC-AP)-2-HOP research. These include further studies on the biochemical and physiological effects of 4-(3-BOC-AP)-2-HOP, as well as studies on its mechanism of action and its potential applications in drug development. Additionally, further research could be conducted on the synthesis of 4-(3-BOC-AP)-2-HOP and its use in laboratory experiments. Finally, further research could be conducted on the use of 4-(3-BOC-AP)-2-HOP in medical applications, such as the treatment of cancer, inflammation, and pain.

Synthesis Methods

4-(3-BOC-AP)-2-HOP is synthesized through a chemical reaction of 4-aminophenol and 3-bromo-1-chloropropane in the presence of an acid catalyst. The reaction yields 4-(3-BOC-AP)-2-HOP and an acid byproduct. The reaction is typically carried out at room temperature and requires no additional purification steps.

properties

IUPAC Name

tert-butyl N-[3-(2-oxo-1H-pyridin-4-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-17-14(19)10-12/h4-10H,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQOAUFBZWZFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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